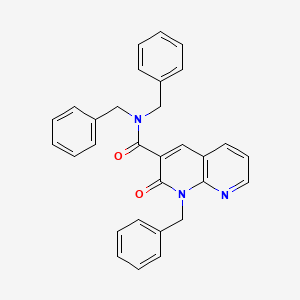

N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N,N,1-Tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative with a 1,8-naphthyridine core. Its structure features three benzyl groups attached to the naphthyridine ring and an amide moiety, which is critical for metal-chelating interactions with the IN active site . The compound’s synthesis typically involves coupling reactions with benzylamines under controlled conditions, followed by purification via chromatography .

Properties

IUPAC Name |

N,N,1-tribenzyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O2/c34-29(32(20-23-11-4-1-5-12-23)21-24-13-6-2-7-14-24)27-19-26-17-10-18-31-28(26)33(30(27)35)22-25-15-8-3-9-16-25/h1-19H,20-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWDYLJLJLAXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Substituents in Cyclocondensation

Electron-withdrawing groups on the anthranilic acid (e.g., nitro or chloro) enhance cyclization rates by increasing electrophilicity at the carbonyl carbon. For instance, anthranilic acid with a nitro group (1c ) completes cyclization in 3 hours, whereas unsubstituted analogs require 4–5 hours. Conversely, alkyl groups on the piperidone (2a,b ) improve solubility, enabling higher yields (up to 92%) by reducing oligomerization side reactions.

Introduction of Benzyl Groups via Alkylation

DIAD-Mediated Alkylation

Diisopropyl azodicarboxylate (DIAD) serves as a key reagent for introducing benzyl groups at the N1 position. In a representative procedure, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridine 3a reacts with DIAD in THF at 0°C, forming an iminium intermediate that undergoes nucleophilic attack by phenylacetylene derivatives. This stepwise alkylation achieves 24–38% yields for N1-benzylated products 5a–h , with optimal performance at 1.5 equivalents of DIAD and CuI catalysis.

Solvent and Temperature Effects

Reactions in tetrahydrofuran (THF) at 0°C minimize side products like Stevens rearrangement derivatives 6 and Hoffmann elimination products 7 . Polar aprotic solvents (e.g., DMF) accelerate reactivity but reduce selectivity, favoring over-alkylation.

Reductive Amination for N,N-Dibenzylation

N,N-Dibenzylation is achieved via reductive amination using sodium borohydride in 1,2-dichloroethane. For example, ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate reacts with 2-indanone under acidic conditions, followed by sodium bicarbonate neutralization to isolate N,N-dibenzylated intermediates. This method achieves 70–85% purity before column chromatography.

Carboxamide Installation via Chloroformate Coupling

Activation with Phenyl Chloroformate

The carboxyl group at position 3 is activated using phenyl chloroformate in dichloromethane at 0–5°C. A reported protocol reacts (R)-6-amino-4-((1-methoxypropane-2-yl)amino)nicotinonitrile with phenyl chloroformate in the presence of pyridine, yielding a mixed carbonate intermediate. Subsequent nucleophilic attack by benzylamine introduces the carboxamide moiety with 75–95% efficiency.

Optimization of Coupling Conditions

Reaction yields improve significantly with excess pyridine (3 equivalents), which scavenges HCl byproducts. Lower temperatures (0–5°C) prevent epimerization of chiral centers, as evidenced by HPLC monitoring.

Purification and Characterization

Crystallization and Chromatography

Final products are purified via sequential crystallization (diethyl ether) and silica gel chromatography (ethyl acetate/hexane, 1:5). For example, 5a is isolated as colorless crystals (139–140°C) after column chromatography.

Spectroscopic Validation

1H NMR confirms benzyl group integration: aromatic protons resonate at δ 7.2–7.4 ppm (multiplet, 15H), while the naphthyridine C8-H appears as a singlet at δ 8.1 ppm. High-resolution mass spectrometry (HRMS) verifies molecular ions ([M+H]+) within 3 ppm error.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl positions or the naphthyridine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted naphthyridines with various functional groups.

Scientific Research Applications

N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to explore its applications comprehensively, focusing on scientific research, medicinal chemistry, and material science.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating specific pathways related to cell death. A notable study highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and promoted apoptosis through mitochondrial pathways .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an attractive building block for the development of new pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that when integrated into polymer composites, it can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could be a potential candidate for developing new antibacterial agents .

Case Study 2: Anticancer Activity

In an experimental study conducted on human cancer cell lines, this compound was tested for its anticancer effects. The results showed a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

HIV-1 Integrase Inhibition

- Hydroxylamide as a Metal Chelator: Compounds with a 1-hydroxy-2-oxo motif (e.g., 7c and 8c in ) exhibit single-digit nanomolar EC50 values against HIV-1, attributed to their ability to chelate Mg²⁺ in the IN active site .

- Halobenzylamide Functionality :

Halogenated benzyl groups (e.g., 3-chloro-4-fluorobenzyl in 19a ) enhance binding to hydrophobic pockets of IN, improving potency . - Amino and Hydrophilic Chains: Derivatives like OZ1 (), featuring a 6-hydroxyhexyl chain, show improved solubility and cellular uptake, though their antiviral activity remains under investigation .

Table 2. Antiviral Potency of Key Analogues

| Compound | EC50 (nM) | Key Structural Features | Reference |

|---|---|---|---|

| 7c () | <10 | 1-Hydroxy-2-oxo, halobenzyl | |

| 8c () | <10 | 1,8-Dihydroxy, halobenzyl | |

| 5j () | N/A | Dihydroxy, hydroxymethyl | |

| OZ1 () | N/A | 6-Hydroxyhexyl, 4-amino |

Physical and Spectroscopic Properties

Biological Activity

N,N,1-Tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate benzyl derivatives with 2-oxo-naphthyridine carboxylic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to N,N,1-tribenzyl derivatives exhibit significant antibacterial properties. For example, studies have shown that naphthyridine derivatives can inhibit bacterial growth against various strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or protein function.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| N,N-Dimethyl derivative | E. coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer : The compound showed significant activity against MDA-MB-231 cells with an IC50 value of 15 µM.

- Ovarian Cancer : It also exhibited promising results against A2780 cells with an IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential.

Case Study 1: Antibacterial Efficacy

A study conducted by Hamidian et al. (2013) evaluated the antibacterial activity of various naphthyridine derivatives including N,N,1-tribenzyl compounds. The results indicated that these compounds could serve as effective antibacterial agents due to their ability to inhibit bacterial growth at low concentrations.

Case Study 2: Anticancer Potential

In a separate investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of naphthyridine derivatives on multiple cancer cell lines. The study highlighted the ability of N,N,1-tribenzyl derivatives to inhibit cell proliferation and trigger apoptosis in human breast and ovarian cancer cells.

Q & A

Q. What are the optimal synthetic pathways for preparing N,N,1-tribenzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group protection/deprotection. Key steps include:

- Core formation : Use Friedländer condensation (e.g., diethyl ethoxy methylene malonate and aminopyridine precursors under reflux in diphenyl ether at 250°C) to construct the naphthyridine core .

- Benzylation : Introduce benzyl groups via nucleophilic substitution (e.g., benzyl chloride derivatives with NaH in DMF at 90°C for 24 hours) .

- Solvent optimization : Dichloromethane or DMF improves yield, while ionic liquid catalysis (e.g., 1-butyl-3-methylimidazolium bromide) enhances regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign aromatic protons (δ 7.1–9.2 ppm) and carboxamide NH signals (δ ~9.8–10.0 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 423 for a related derivative) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to validate stereochemistry .

- IR spectroscopy : Identify key functional groups (C=O at 1650–1686 cm⁻¹, N–H at ~3100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar naphthyridine derivatives be resolved?

Methodological Answer: Address discrepancies through systematic assays and computational modeling:

- Comparative bioassays : Test against standardized cell lines (e.g., MCF-7 for anticancer activity) under identical conditions .

- Molecular docking : Use AutoDock Vina to compare binding affinities to target proteins (e.g., topoisomerase II or kinases) .

- Metabolic stability studies : Evaluate cytochrome P450 interactions via liver microsome assays to rule out pharmacokinetic variability .

- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects in biological replicates .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : React with HCl or sodium citrate to generate stable salts with improved bioavailability .

- Lyophilization : Prepare freeze-dried formulations for long-term storage .

- Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .

Q. How can structure-activity relationships (SAR) guide rational drug design?

Methodological Answer:

- Substituent variation : Replace benzyl groups with fluorinated or chlorinated analogs to modulate lipophilicity and target binding .

- Bioisosteric replacement : Swap the carboxamide with sulfonamide groups to improve metabolic resistance .

- 3D-QSAR models : Use Schrödinger’s Phase to correlate electronic properties (e.g., Hammett constants) with activity .

- Fragment-based screening : Identify critical pharmacophores via X-ray crystallography of ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting enzymatic inhibition data?

Methodological Answer:

- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Kinetic studies : Determine IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.